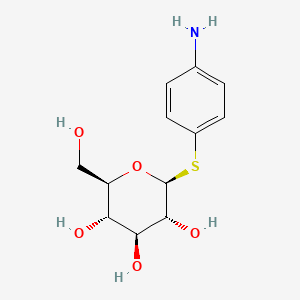
P-Aminophenyl-1-thio-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for P-Aminophenyl-1-thio-beta-D-glucopyranoside involves the conversion of glucose to the desired compound via several chemical reactions.
Starting Materials
Glucose, Sodium thiosulfate, Para-aminophenol, Hydrochloric acid, Sodium hydroxide, Acetone, Ethanol, Diethyl ether, Chloroform, Sodium acetate, Sulfuric acid, Sodium nitrite, Sodium bicarbonate, Sodium chloride
Reaction
Glucose is converted to glucose-1-phosphate using sulfuric acid and sodium nitrite., Glucose-1-phosphate is converted to glucose-1-thiol using sodium thiosulfate and hydrochloric acid., Para-aminophenol is converted to para-aminophenol-N-acetyl using acetic anhydride and sodium acetate., Para-aminophenol-N-acetyl is converted to para-aminophenol-N-acetyl-1-thiol using sodium bicarbonate and diethyl ether., Glucose-1-thiol and para-aminophenol-N-acetyl-1-thiol are combined in chloroform and stirred at room temperature to form P-Aminophenyl-1-thio-beta-D-glucopyranoside., The resulting compound is then purified using acetone and ethanol to obtain the final product.
Wirkmechanismus
The mechanism of action of P-Aminophenyl-1-thio-beta-D-glucopyranoside is not fully understood, however, it is believed to be related to its ability to interact with various proteins and enzymes in the body. Specifically, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to interact with enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to inhibit the activity of certain enzymes involved in the production of cancer cells.
Biochemische Und Physiologische Effekte
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of biochemical and physiological effects on the body. In particular, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have anti-inflammatory, antioxidant, and antifungal properties. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have the ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
P-Aminophenyl-1-thio-beta-D-glucopyranoside has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize P-Aminophenyl-1-thio-beta-D-glucopyranoside in the laboratory, making it a cost-effective option for research purposes. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is highly stable and can be stored for extended periods of time without significant degradation. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is relatively non-toxic and has been found to be safe for use in laboratory experiments.
The main limitation of P-Aminophenyl-1-thio-beta-D-glucopyranoside for laboratory experiments is its lack of solubility in water. This can make it difficult to use in certain types of experiments, such as those involving cell culture. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
P-Aminophenyl-1-thio-beta-D-glucopyranoside has potential applications in a variety of fields, including drug delivery, cancer therapy, and the treatment of inflammation and fungal infections. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new therapies for the treatment of diseases such as diabetes, cardiovascular disease, and neurological disorders. Additionally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new drugs for the treatment of cancer and other diseases. Finally, P-Aminophenyl-1-thio-beta-D-glucopyranoside could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Wissenschaftliche Forschungsanwendungen
P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied extensively in the scientific community due to its potential to be used as a therapeutic agent. P-Aminophenyl-1-thio-beta-D-glucopyranoside has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. P-Aminophenyl-1-thio-beta-D-glucopyranoside has also been investigated for its potential applications in the fields of drug delivery and cancer therapy. In addition, P-Aminophenyl-1-thio-beta-D-glucopyranoside has been studied for its ability to inhibit the growth of certain bacteria and fungi, and has been found to be effective in preventing the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Aminophenyl-1-thio-beta-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

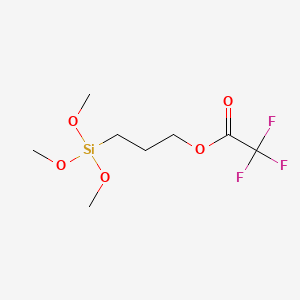
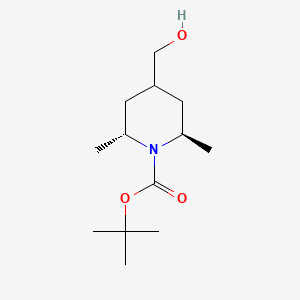
![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)

![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
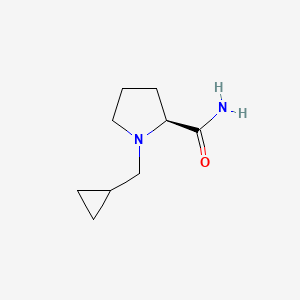
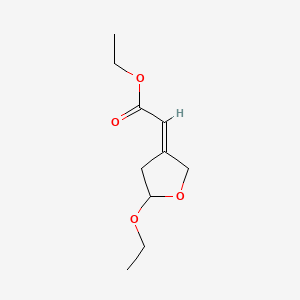
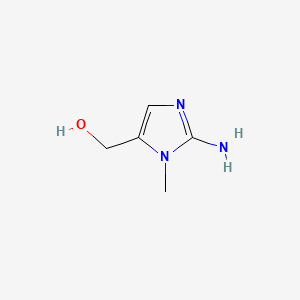
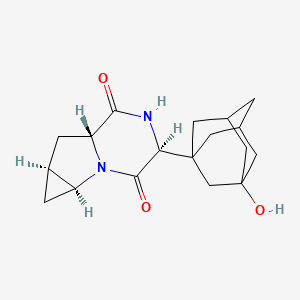
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)
